Product packaging for tetracyclo[6.2.1.13,6.02,7]dodecane(Cat. No.:CAS No. 15914-95-1)

tetracyclo[6.2.1.13,6.02,7]dodecane

Cat. No.: B099872
CAS No.: 15914-95-1
M. Wt: 162.27 g/mol
InChI Key: VSHDEZHNJCSDFY-UHFFFAOYSA-N
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Description

Tetracyclo[6.2.1.13,6.02,7]dodecane is a polycyclic hydrocarbon with the molecular formula C12H18 and a molecular weight of 162.28 g/mol . This compound features a complex, rigid tetracyclic framework that serves as a versatile and valuable intermediate in advanced scientific research. A primary application of this compound is in the development of high-energy-density fuels (HEDFs) for aerospace propulsion systems . Its strained, cage-like structure stores significant energy, and it acts as a key precursor in the synthesis of exo-tetrahydrotricyclopentadiene (exo-THTCPD), a fuel with superior volumetric energy content . The isomerization from its endo-form is a critical step in producing liquid fuels that meet the demanding requirements of next-generation aircraft, such as low freezing points and high thermal stability . The compound's unique structure also makes it a subject of interest in fundamental research, including studies on non-bonded intramolecular interactions and strain in polycyclic systems. It is strictly for research applications and is not approved for human or veterinary diagnostic or therapeutic use . Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18 B099872 tetracyclo[6.2.1.13,6.02,7]dodecane CAS No. 15914-95-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetracyclo[6.2.1.13,6.02,7]dodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18/c1-2-8-5-7(1)11-9-3-4-10(6-9)12(8)11/h7-12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHDEZHNJCSDFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C4CCC3C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10936063
Record name Decahydro-1,4:5,8-dimethanonaphthalene
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Molecular Weight

162.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15914-95-1, 53862-33-2, 32021-58-2
Record name 1,4:5,8-Dimethanonaphthalene, decahydro-,(1alpha,4alpha,4aalpha,5beta,8beta,8aalpha)-
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Record name 1,4:5,8-Dimethanonaphthalene, decahydro-, (1alpha,4alpha,4aalpha,5alpha,8alpha,8aalpha)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC55336
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Record name Decahydro-1,4:5,8-dimethanonaphthalene
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Synthetic Methodologies and Preparative Strategies for Tetracyclo 6.2.1.13,6.02,7 Dodecane and Its Derivatives

Cyclization Reactions for Tetracyclic Framework Formation

The fundamental approach to constructing the tetracyclo[6.2.1.13,6.02,7]dodecane skeleton often involves intramolecular cyclization reactions. These reactions can form the key carbon-carbon bonds that define the polycyclic system. smolecule.comsmolecule.com Photochemical cyclization of chlorinated endo,endo-dimethanonaphthalene ketals has been employed as a synthetic route. researchgate.net Subsequent dehalogenation can then yield the desired tetracyclic ketal precursors. researchgate.net Another strategy involves the electrolysis of dicarboxylic acids, such as exo,exo-tetracyclo[6.2.1.13,6.02,7]dodecane-2,7-dicarboxylic acid, to form the core structure. researchgate.net The accessibility of the starting materials, often prepared through Diels-Alder and hydrogenation sequences, is crucial for the viability of these cyclization pathways. researchgate.net

Theoretical studies have also explored the design of this compound derivatives, for instance, by substituting hydrogen atoms of the methylene (B1212753) bridge with alkali metals to create novel nonlinear optical (NLO) materials. acs.org These computational approaches can help predict the feasibility and outcomes of synthetic strategies. acs.org

Diene Condensation Approaches to this compound Systems

Diene condensation reactions, particularly the Diels-Alder reaction, represent a powerful and widely utilized method for assembling the this compound framework. smolecule.comresearchgate.net This approach allows for the controlled formation of the cyclic and bicyclic intermediates necessary for the final tetracyclic structure.

A common and effective method for synthesizing the parent hydrocarbon involves the diene condensation of cyclopentadiene (B3395910) with 2,5-norbornadiene. This reaction, conducted under controlled conditions, leads to the formation of the desired tetracyclic product. Similarly, the reaction between cyclopentadiene and dicyclopentadiene (B1670491) (DCPD) can yield tetracyclo[6.2.1.13,6.02,7]dodec-9-ene derivatives. dokumen.pub The reaction conditions, such as temperature and pressure, can be optimized to maximize the yield and purity of the resulting compounds. dokumen.pub For instance, conducting the cycloaddition of endo-DCPD in a continuous-flow reactor at elevated pressure has been shown to significantly accelerate the reaction and improve yields compared to batch reactions at atmospheric pressure. dokumen.pub

The use of catalysts can also influence the outcome of these condensation reactions. For example, zeolites have been investigated as catalysts for the cycloaddition of cyclopentadiene and dicyclopentadiene, with the catalyst's acid sites and pore structure playing a significant role in the reaction's efficiency. dokumen.pub

The Diels-Alder reaction is a cornerstone in the synthesis of this compound derivatives, enabling the construction of the bicyclic precursors that form the foundation of the tetracyclic system. smolecule.com A twofold, sequential Diels-Alder reaction between cyclopentadiene and unsaturated esters like methyl methacrylate (B99206) or methyl acrylate (B77674) can produce mixtures of isomers of tetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carboxylic acid methyl esters. researchgate.net

The stereochemistry of the Diels-Alder reaction is a critical aspect, with the endo rule often dictating the preferred stereochemical outcome. smolecule.com This preference for the endo transition state is crucial for establishing the correct stereochemistry at the bridgehead carbons. The choice between thermal and catalytic conditions can also impact the reaction. While thermal Diels-Alder reactions often require high temperatures, which can lead to side reactions, Lewis acid catalysts can facilitate the reaction at lower temperatures and with improved yields. smolecule.com

The reaction of allylacetylene with cyclopentadiene provides another example of a Diels-Alder approach, where the double bond of allylacetylene participates in the cycloaddition to yield 9-(2-propynyl)tetracyclo[6.2.1.13,6.02,7]dodec-4-ene. researchgate.net

Hydrogenation Routes for Saturated this compound Derivatives

To obtain the fully saturated this compound, hydrogenation of unsaturated precursors is a necessary step. smolecule.com This process typically involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium or platinum. For instance, the hydrogenation of hexahydrodimethanonaphthalene is a key step in one of the synthetic routes to the saturated parent compound.

The hydrogenation of dicyclopentadiene (DCPD) is a well-studied consecutive process that leads to the formation of tetrahydro-DCPD and then the fully saturated product. dokumen.pub The choice of catalyst, such as an amorphous Ni-alloy, can influence the reaction pathway and efficiency. dokumen.pub Similarly, unsaturated derivatives of this compound can be hydrogenated to yield their saturated counterparts. smolecule.com Industrial-scale production of these saturated compounds often relies on large-scale hydrogenation processes where reaction conditions are carefully optimized for maximum yield and purity.

Unsaturated PrecursorCatalystProductReference
HexahydrodimethanonaphthalenePalladium or Platinum4-(4-tetracyclo[6.2.1.13,6.02,7]dodecanyl)this compound
Dicyclopentadiene (DCPD)Amorphous Ni-alloy (SRNA-4)This compound dokumen.pub
9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-eneNot SpecifiedSaturated derivative smolecule.com

Stereoselective Synthesis of this compound Derivatives

The stereochemistry of the this compound framework is a critical determinant of its physical and chemical properties. As such, stereoselective synthesis is of paramount importance. The parent compound, this compound, exists as a mixture of two stereoisomers: exo-exo and exo-endo. dokumen.pub

Diels-Alder reactions are inherently stereoselective, and this property is exploited in the synthesis of this compound derivatives. smolecule.com The endo transition state is generally favored, leading to specific stereoisomers. smolecule.com Furthermore, selective hydrolysis of methyl ester mixtures obtained from Diels-Alder reactions can yield diastereoisomerically pure carboxylic acids. researchgate.net

Hydrosilylation reactions can also proceed with high stereoselectivity. For example, the hydrosilylation of 9-(2-propynyl)tetracyclo[6.2.1.13,6.02,7]dodec-4-ene over a rhodium catalyst occurs in a stereoselective manner to give only the trans-adduct. researchgate.net These examples highlight the ability to control the three-dimensional arrangement of atoms within the this compound system through careful selection of reagents and reaction conditions.

ReactionReagents/CatalystStereochemical OutcomeReference
Diels-Alder ReactionCyclopentadiene, Methyl MethacrylateMixture of isomers, separable to pure diastereoisomers researchgate.net
Diels-Alder ReactionDiene and DienophileFavors endo transition state smolecule.com
Hydrosilylation9-(2-propynyl)tetracyclo[6.2.1.13,6.02,7]dodec-4-ene, Rhodium catalysttrans-adduct researchgate.net

Functionalization during Synthesis: Incorporation of Diverse Chemical Moieties

The versatility of the this compound scaffold is greatly enhanced by the ability to introduce a wide array of functional groups during its synthesis. This functionalization allows for the fine-tuning of the molecule's properties for specific applications.

One common strategy is to use functionalized dienophiles in the initial Diels-Alder reaction. For instance, the use of methyl methacrylate or methyl acrylate leads to the incorporation of a carboxylic acid moiety (after hydrolysis of the ester). researchgate.net This carboxylic acid group can then serve as a handle for further chemical modifications.

Another approach involves the functionalization of a pre-formed tetracyclic derivative. For example, the Iotsitch compound derived from 9-(2-propynyl)tetracyclo[6.2.1.13,6.02,7]dodec-4-ene readily reacts with various electrophiles like acetone (B3395972), acetic anhydride (B1165640), and chlorotrimethylsilane (B32843). researchgate.net This allows for the introduction of hydroxyl, acetyl, and trimethylsilyl (B98337) groups into the side chain of the tetracyclic framework. researchgate.net

Furthermore, the tetracyclic framework itself can be directly functionalized. For example, oxidation reactions using agents like potassium permanganate (B83412) or chromium trioxide can introduce oxygen-containing functional groups. Substitution reactions with halogens or alkylating agents can also be employed to add further diversity to the molecular structure.

Functional GroupMethod of IntroductionPrecursorReference
Carboxylic AcidDiels-Alder with acrylate/methacrylate followed by hydrolysisCyclopentadiene, Methyl Acrylate/Methacrylate researchgate.net
HydroxylReaction of Iotsitch reagent with acetone9-(2-propynyl)tetracyclo[6.2.1.13,6.02,7]dodec-4-ene researchgate.net
AcetylReaction of Iotsitch reagent with acetic anhydride9-(2-propynyl)tetracyclo[6.2.1.13,6.02,7]dodec-4-ene researchgate.net
TrimethylsilylReaction of Iotsitch reagent with chlorotrimethylsilane9-(2-propynyl)tetracyclo[6.2.1.13,6.02,7]dodec-4-ene researchgate.net
Oxygen-containing groupsOxidation4-(4-tetracyclo[6.2.1.13,6.02,7]dodecanyl)this compound

Phosphorylation for Organophosphorus Derivatives

The introduction of phosphorus-containing functional groups onto the this compound skeleton is a key strategy for creating novel derivatives. Organophosphorus compounds are significant for their diverse applications, and their synthesis from tetracyclane alcohols represents a direct functionalization pathway.

One such derivative is tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite (B83602). smolecule.com The synthesis of this and related phosphite esters typically involves a phosphorylation reaction. smolecule.com This process generally entails the reaction of the corresponding alcohol precursor, 4-hydroxymethyltetracyclo[6.2.1.13,6.02,7]dodec-9-ene, with a phosphorylating agent such as phosphorus trichloride (B1173362) (PCl3) or a related phosphorus halide, often in the presence of a non-nucleophilic base to neutralize the acidic byproduct.

Table 1: General Strategy for Phosphorylation

Precursor Reagent Class Product Type

Introduction of Hydroxy, Acetyl, Trimethylsilyl, and Propenyl Groups

A versatile method for functionalizing the this compound system involves the use of an organometallic intermediate derived from a propargyl-substituted precursor. The synthesis begins with the Diels-Alder reaction between cyclopentadiene and allylacetylene, which yields 9-(2-propynyl)tetracyclo[6.2.1.13,6.02,7]dodec-4-ene.

This terminal alkyne is then treated with ethylmagnesium bromide to form the corresponding Grignard reagent, known as a Iotsitch compound. This nucleophilic intermediate readily reacts with a variety of electrophilic reagents to introduce diverse functional groups into the side chain. For instance, reaction with acetone introduces a tertiary alcohol, acetic anhydride yields an acetyl group, chlorotrimethylsilane introduces a trimethylsilyl group, and acrolein can be used to form a hydroxypropenyl group.

Table 2: Functionalization via Iotsitch Reagent Intermediate

Starting Material Reagent 1 Intermediate Reagent 2 (Electrophile) Final Functional Group
9-(2-propynyl)tetracyclo[6.2.1.13,6.02,7]dodec-4-ene Ethylmagnesium Bromide Iotsitch Compound Acetone Hydroxy
9-(2-propynyl)tetracyclo[6.2.1.13,6.02,7]dodec-4-ene Ethylmagnesium Bromide Iotsitch Compound Acetic Anhydride Acetyl
9-(2-propynyl)tetracyclo[6.2.1.13,6.02,7]dodec-4-ene Ethylmagnesium Bromide Iotsitch Compound Chlorotrimethylsilane Trimethylsilyl

Preparation of Amine Derivatives

The synthesis of amine derivatives of this compound can be effectively achieved through the reduction of a nitrile precursor. researchgate.net A key intermediate, tetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carbonitrile, is first synthesized via a Diels-Alder reaction between cyclopentadiene and exo-4-carbonitrilebicyclo[2.2.1]hept-2-ene. researchgate.net

The resulting tetracyclic nitrile is then subjected to reduction. A powerful reducing agent, such as lithium aluminum hydride (LiAlH4), is employed to convert the carbonitrile group into a primary aminomethyl group. researchgate.net This transformation provides exo-4-aminomethyltetracyclo[6.2.1.13,6.02,7]dodec-9-ene in a direct and efficient manner. researchgate.net This primary amine serves as a versatile building block for further derivatization. It can react with various sulfonyl chlorides, isocyanates, and isothiocyanates to produce a wide range of corresponding sulfonamides, ureas, and thioureas. researchgate.net

Table 3: Synthesis of an Amine Derivative

Step Starting Material Reagent Product
1 Cyclopentadiene & Bicyclo[2.2.1]hept-2-ene-exo-4-carbonitrile N/A (Diels-Alder) Tetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carbonitrile researchgate.net

Chemical Reactivity and Transformation Mechanisms of Tetracyclo 6.2.1.13,6.02,7 Dodecane Systems

Oxidation Reactions of Tetracyclo[6.2.1.1³,⁶.0²,⁷]dodecane Derivatives

Oxidation reactions introduce oxygen-containing functional groups into the tetracyclo[6.2.1.1³,⁶.0²,⁷]dodecane framework. The specific products formed depend on the oxidizing agent used and the existing functional groups on the tetracyclo[6.2.1.1³,⁶.0²,⁷]dodecane derivative. Common oxidizing agents for these systems include potassium permanganate (B83412) and chromium trioxide. For instance, the controlled oxidation of tetracyclic alcohols, such as 10-hydroxy-tetracyclo[6.2.1.1³,⁶.0²,⁷]dodecane, with pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) can yield the corresponding ketone.

Epoxidation of Unsaturated Tetracyclododecene Hydrocarbons

The double bonds present in unsaturated derivatives of tetracyclo[6.2.1.1³,⁶.0²,⁷]dodecane, such as tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-9-ene, are susceptible to epoxidation. This reaction involves the addition of an oxygen atom across the double bond to form an epoxide ring. A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). uni-muenchen.de For example, the epoxidation of endo,endo-tetracyclo[6.2.1.1³,⁶.0²,⁷]dodeca-4,9-diene with one equivalent of m-CPBA in dichloromethane at 0°C results in the formation of the corresponding monoepoxide. uni-muenchen.de Research has also explored the use of heteropoly compounds doped with various cations as catalysts for the epoxidation of tetracyclododecene bridged hydrocarbons, using an adduct of hydrogen peroxide and urea (B33335) as the oxidizing agent. researchgate.net

Reduction Reactions, Including Hydrogenation

The reduction of tetracyclo[6.2.1.1³,⁶.0²,⁷]dodecane derivatives typically involves the addition of hydrogen to the molecule, a process known as hydrogenation. This is commonly achieved using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum. Unsaturated derivatives can be fully saturated through this method. For example, endo,endo-tetracyclo[6.2.1.1³,⁶.0²,⁷]dodeca-4,9-diene can be reduced to the fully saturated endo,endo-tetracyclo[6.2.1.1³,⁶.0²,⁷]dodecane. uni-muenchen.de The reduction of functional groups is also possible. For instance, a lactone within a functionalized tetracyclo[6.2.1.1³,⁶.0²,⁷]dodecane system can be reduced to the corresponding diol. uni-muenchen.de

Nucleophilic Substitution Reactions at Functionalized Sites

Nucleophilic substitution reactions on functionalized tetracyclo[6.2.1.1³,⁶.0²,⁷]dodecane derivatives involve the replacement of a leaving group by a nucleophile. The rigid framework of the tetracyclo[6.2.1.1³,⁶.0²,⁷]dodecane system can influence the stereochemical outcome of these reactions. An example of this is the conversion of a sulfonate ester to a nitrile, which is then hydrolyzed to a carboxylic acid. uni-muenchen.de This sequence demonstrates the utility of nucleophilic substitution in modifying the functional groups attached to the tetracyclic core. uni-muenchen.de Additionally, organophosphorus compounds containing the tetracyclo[6.2.1.1³,⁶.0²,⁷]dodecane moiety can undergo nucleophilic substitution at the phosphorus center. smolecule.comsmolecule.com

Electrophilic Substitution Reactions

Electrophilic substitution reactions of tetracyclo[6.2.1.1³,⁶.0²,⁷]dodecane systems often involve the addition of an electrophile across a double bond. For example, the reaction of endo,endo-tetracyclo[6.2.1.1³,⁶.0²,⁷]dodeca-4,9-diene with bromine in chloroform (B151607) leads to the formation of a dibromide derivative. uni-muenchen.de This reaction proceeds via an electrophilic addition mechanism. uni-muenchen.de The rearrangement of isomeric tetracyclo[6.2.1.1³,⁶.0²,⁷]dodecanes can also be induced by electrophilic reagents like aluminum chloride. researchgate.net

Hydrolysis of Functional Groups within Tetracyclo[6.2.1.1³,⁶.0²,⁷]dodecane Derivatives

Functional groups attached to the tetracyclo[6.2.1.1³,⁶.0²,⁷]dodecane skeleton can be hydrolyzed under appropriate conditions. For instance, a nitrile group can be hydrolyzed to a carboxylic acid. uni-muenchen.de This is a key step in the synthesis of certain functionalized derivatives. uni-muenchen.de Similarly, phosphite (B83602) esters containing the tetracyclo[6.2.1.1³,⁶.0²,⁷]dodecane framework can be hydrolyzed in the presence of water to form phosphonic acids. smolecule.com The selective hydrolysis of methyl esters of tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-9-ene-4-carboxylic acid has been used to prepare pure diastereoisomers of the corresponding carboxylic acids. researchgate.net

Condensation Reactions and Formation of Esters/Amides

Derivatives of tetracyclo[6.2.1.1³,⁶.0²,⁷]dodecane bearing carboxylic acid or related functional groups can undergo condensation reactions to form esters and amides. For example, the condensation of (L)-cysteine with 3-hydroxyglutarodinitrile has been used to create diastereomeric monoamides which can be further transformed. researchgate.net Similarly, phosphite derivatives of tetracyclo[6.2.1.1³,⁶.0²,⁷]dodecane can react with alcohols or amines to form esters or amides, respectively. smolecule.com The Kabachnik-Fields condensation, a three-component reaction involving an amine, a carbonyl compound, and a dialkyl phosphite, has been utilized to synthesize α-aminophosphonates with sterically demanding substituents, including those based on the tetracyclo[6.2.1.1³,⁶.0²,⁷]dodecane framework. tandfonline.com

Skeletal Rearrangement and Isomerization Pathways

The tetracyclo[6.2.1.13,6.02,7]dodecane system is prone to undergo profound skeletal rearrangements under the influence of acid catalysts. These transformations involve a series of intricate carbocationic intermediates, leading to the formation of thermodynamically more stable cage-like structures. TCDD typically exists as a mixture of stereoisomers, primarily the exo-exo and exo-endo forms. The initial step in its transformation often involves the configurational isomerization between these stereoisomers. dokumen.pub

The subsequent skeletal rearrangement proceeds to yield a mixture of adamantane (B196018) derivatives. The primary products of this rearrangement are 1,3-dimethyladamantane (B135411) (1,3-DMA) and ethyladamantanes, including 1-ethyladamantane (B50638) (1-EAM) and 2-ethyladamantane (B85122) (2-EAM). dokumen.pub This transformation highlights the energetic favorability of the adamantane cage structure, which serves as a thermodynamic sink in the complex potential energy landscape of C12H20 hydrocarbons.

Catalytic Isomerization to Adamantane Derivatives

The isomerization of this compound to adamantane derivatives is efficiently facilitated by various catalytic systems, including both Lewis and Brønsted acids. dokumen.pub Solid acid catalysts, particularly zeolites, have demonstrated significant efficacy in promoting this rearrangement due to their well-defined acidic sites and shape-selective properties.

Granular binder-free Y-zeolite with a specific degree of Na+/H+ ion exchange (0.97) has been identified as a highly effective catalyst for the isomerization of TCDD to 1,3-dimethyladamantane. researchgate.net This catalytic system provides the necessary acidic environment for the intricate series of bond migrations required for the transformation of the strained tetracyclic framework into the highly stable diamondoid structure of adamantane.

The reaction pathway involves the initial protonation of the substrate, leading to the formation of a carbocation. This is followed by a cascade of Wagner-Meerwein rearrangements, which systematically reorganize the carbon skeleton. The process continues until the thermodynamically favored adamantane core is formed. The nature of the catalyst, along with reaction parameters such as temperature and reaction time, plays a crucial role in determining the conversion of the starting material and the selectivity towards specific adamantane derivatives.

While detailed quantitative data for the isomerization of this compound is not extensively tabulated in readily available literature, studies on analogous C12 hydrocarbons, such as perhydroacenaphthene, provide valuable insights into the process. The following table illustrates the typical influence of reaction conditions on the yield of 1,3-dimethyladamantane from a C12 precursor over a Na/H-Y zeolite catalyst.

Weight Ratio (Perhydroacenaphthene:Catalyst:Hexane)Temperature (°C)Reaction Time (h)Yield of 1,3-Dimethyladamantane (%)
1:1:3250535
1:1:3300562
1:1:33001075
1:0.5:33001058

This data is based on the isomerization of perhydroacenaphthene, a C12H20 hydrocarbon, which serves as an illustrative example of the synthesis of 1,3-dimethyladamantane from a tetracyclo[6.2.1.13,6.02,7]dodecane analogue.

The data indicates that higher temperatures and longer reaction times generally favor a higher yield of the adamantane derivative. The catalyst loading is also a critical parameter influencing the efficiency of the conversion.

Stereochemistry and Conformational Analysis of Tetracyclo 6.2.1.13,6.02,7 Dodecane

Isomeric Forms and Their Chemical Distinction

Tetracyclo[6.2.1.13,6.02,7]dodecane (TCDD) primarily exists as a mixture of two key stereoisomers: the exo-exo and exo-endo forms. dokumen.pub These isomers are diastereomers, differing in the spatial orientation at the ring junctions. The exo-exo isomer is typically the major component in synthesized mixtures, accounting for as much as 96.7% by weight, with the exo-endo isomer being a minor component at around 2.4%. dokumen.pub

The chemical distinction between these isomers begins with their synthesis, which often involves a sequential twofold Diels-Alder reaction. researchgate.net For instance, derivatives can be prepared via the reaction of cyclopentadiene (B3395910) with substituted bicyclo[2.2.1]heptene precursors. researchgate.net The stereochemistry of the reactants and the reaction conditions dictate the isomeric ratio of the final product.

Once synthesized, the isomers can be distinguished and characterized using spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netresearchgate.net Detailed 1H and 13C NMR analysis, including two-dimensional NMR experiments, allows for the unambiguous assignment of the stereochemistry by analyzing chemical shifts and coupling constants, which are highly sensitive to the rigid geometric arrangement of the atoms in each isomer. researchgate.net In some cases, pure diastereoisomers of TCDD derivatives have been successfully isolated through methods like selective hydrolysis of their methyl esters. researchgate.net The distinct stereochemistry of these isomers is also confirmed by their unique CAS Registry Numbers. nist.govnist.gov

Isomeric Forms of Tetracyclo[6.2.1.13,6.02,7]dodecane and Related Derivatives
Isomer NameCommon AbbreviationCAS Registry NumberKey Structural Feature
exo,exo-Tetracyclo[6.2.1.13,6.02,7]dodecaneexo-exo-TCDDNot explicitly found, but is the major isomer.Both cyclopentane (B165970) rings are fused in an exo configuration.
exo,endo-Tetracyclo[6.2.1.13,6.02,7]dodecaneexo-endo-TCDD15914-95-1One exo and one endo ring fusion. nist.gov
Exo-hydroxy-endo-endo-tetracyclo[6.2.1.13,6.02,7]dodecaneN/A7273-98-5A hydroxylated derivative with a specific endo,endo backbone. nist.gov

Conformational Preferences and Structural Rigidity

The this compound framework is characterized by its significant structural rigidity. uni-muenchen.desmolecule.com This rigidity arises from the fused polycyclic system, which severely restricts bond rotation and limits the molecule's conformational freedom. Consequently, the molecule adopts a well-defined, cage-like geometry. Due to this inherent rigidity, conformational analysis is simplified, as the geometry obtained through computational optimization is reasonably assumed to represent the global minimum energy state. uni-muenchen.de

Computational studies, employing methods such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), have been instrumental in elucidating the precise geometrical parameters of these molecules. acs.orgresearchgate.netresearchgate.net These theoretical calculations confirm the stable, locked conformation of the TCDD skeleton. acs.orgresearchgate.net This rigid structure results in unusually short non-bonded distances between certain hydrogen atoms within the molecular cage, a feature that has been investigated through both computational methods and experimental techniques like low-temperature neutron diffraction on its derivatives. researchgate.nettandfonline.com

Research Findings on Structural Rigidity
FindingMethodologyReference
The fused norcamphane system provides a rigid skeleton.Synthesis and structural analysis. researchgate.net
The tetracyclic framework provides rigidity to derivatives.General structural description. smolecule.com
The rigid molecular structure is favorable for metal coordination in chiral ligands.Synthesis of chiral compounds. researchgate.net
Computational studies introduce rigid hydrocarbon structures with ultrashort non-bonded H-H contacts.Computational Chemistry (DFT). researchgate.net
Geometry optimization provides the global minimum due to the rigidity of the system.Theoretical studies. uni-muenchen.de

Influence of Stereochemistry on Reaction Outcomes and Selectivity

The well-defined and rigid stereochemistry of this compound isomers has a profound influence on their reactivity and the selectivity of their chemical transformations. The fixed spatial arrangement of substituents on the tetracyclic core dictates the accessibility of reactive sites, leading to highly stereoselective reaction outcomes.

For example, in the synthesis of derivatives, the stereochemistry of the starting bicyclic precursor determines the final configuration of the adduct. researchgate.net The reduction of a tetracyclacyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carbonitrile derivative, followed by reactions of the resulting aminomethyl group, demonstrates how the exo configuration of the substituent directs subsequent chemical modifications. researchgate.net The reaction of this exo-substituted amine with p-nitrophenyloxirane proceeds in a regioselective manner, a direct consequence of the steric environment imposed by the rigid cage structure. researchgate.net

Furthermore, the stereochemistry of the TCDD backbone itself can influence reactions. Under certain catalytic conditions, the more abundant exo-exo isomer can undergo configurational isomerization to the exo-endo form. dokumen.pub This isomerization is a crucial step that precedes further skeletal rearrangements to form adamantane (B196018) derivatives, highlighting that the stereochemical identity of the molecule is not only a determinant of subsequent reaction pathways but can also be the subject of the reaction itself. dokumen.pub

Advanced Analytical and Spectroscopic Characterization of Tetracyclo 6.2.1.13,6.02,7 Dodecane Frameworks

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure and conformation of complex polycyclic molecules like tetracyclo[6.2.1.1³,⁶.0²,⁷]dodecane. Both ¹H and ¹³C NMR provide critical information about the connectivity and spatial arrangement of atoms within the molecule. For instance, the interpretation of ¹H and ¹³C spectra of derivatives such as endo-endo-tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-4-en-10-ol has been successfully achieved using shift reagents and two-dimensional correlation experiments (HETCOR). researchgate.net

The compact and rigid structure of the tetracyclo[6.2.1.1³,⁶.0²,⁷]dodecane framework leads to significant steric compression, which in turn influences the electronic environment of the nuclei and causes notable changes in their NMR chemical shifts. acs.org These effects are particularly evident when comparing isomers or substituted derivatives.

Table 1: Influence of Stereochemistry on ¹³C NMR Shielding Effects in Tetracyclo[6.2.1.1³,⁶.0²,⁷]dodecane Derivatives researchgate.net

Isomer ConfigurationObserved Shielding Effect on Olefinic Carbons (ppm)
endo-endo0.5 - 2.4
endo-exo4.7 - 7.6

Infrared (IR) spectroscopy, specifically the analysis of C-H stretching frequencies, provides further evidence of the severe steric strain within the tetracyclo[6.2.1.1³,⁶.0²,⁷]dodecane framework. Studies on fused bicycloheptane (B81988) and half-cage structures have shown that steric compression between non-bonded hydrogen atoms leads to an increase in their C-H stretching frequencies. acs.orgacs.org This phenomenon is attributed to the repulsion between the electron clouds of closely positioned C-H bonds, which strengthens the bond and shifts its vibrational frequency to a higher wavenumber.

Computational studies on related rigid hydrocarbon structures have corroborated these findings, predicting that ultrashort non-bonded hydrogen-hydrogen contacts result in significantly elevated symmetrical and asymmetrical C-H stretching vibrations. researchgate.net For example, in molecules designed to maximize this compression, C-H stretching frequencies have been calculated to be as high as 3574 cm⁻¹. researchgate.net This principle directly applies to the crowded environment of the tetracyclo[6.2.1.1³,⁶.0²,⁷]dodecane cage, where certain C-H bonds are forced into close proximity.

Table 2: Computed C-H Stretching Frequencies in Sterically Strained Hydrocarbons researchgate.net

Structure TypeComputed Symmetrical C-H Stretching (cm⁻¹)Computed Asymmetrical C-H Stretching (cm⁻¹)
Highly Compressed Hydrocarbon 135203436
Highly Compressed Hydrocarbon 235143443
Highly Compressed Hydrocarbon 635743448

X-ray Crystallography for Solid-State Structural Determination

X-ray and neutron diffraction techniques have been indispensable for the definitive determination of the solid-state structure of tetracyclo[6.2.1.1³,⁶.0²,⁷]dodecane derivatives, providing precise bond lengths, bond angles, and intermolecular distances. These studies have experimentally confirmed the extreme steric crowding within the exo,exo isomer of the framework.

Low-temperature neutron diffraction experiments on two different derivatives, exo,exo-tetracyclo[6.2.1.1³,⁶.0²,⁷]dodecan-4-yl 3′,5′-dinitrobenzoate and exo,exo-tetracyclo[6.2.1.1³,⁶.0²,⁷]dodecane-2,7-dicarboxylic anhydride (B1165640), measured exceptionally short non-bonded H···H distances of 1.754(4) Å and 1.713(3) Å, respectively. researchgate.net These values are significantly shorter than the sum of the van der Waals radii of two hydrogen atoms (~2.4 Å) and represent some of the closest non-bonded hydrogen contacts observed experimentally, providing unequivocal evidence of the severe intramolecular compression. researchgate.nettandfonline.com

Table 3: Experimentally Determined Non-Bonded H···H Distances in exo,exo-Tetracyclo[6.2.1.1³,⁶.0²,⁷]dodecane Derivatives researchgate.net

CompoundDiffraction MethodMeasured H···H Distance (Å)
exo,exo-tetracyclo[6.2.1.1³,⁶.0²,⁷]dodecan-4-yl 3′,5′-dinitrobenzoateLow-Temperature Neutron Diffraction1.754(4)
exo,exo-tetracyclo[6.2.1.1³,⁶.0²,⁷]dodecane-2,7-dicarboxylic anhydrideLow-Temperature Neutron Diffraction1.713(3)

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a fundamental tool for confirming the molecular weight and elemental composition of tetracyclo[6.2.1.1³,⁶.0²,⁷]dodecane and its derivatives. High-Resolution Mass Spectrometry (HRMS) has been utilized in the characterization of various synthetic derivatives to provide exact mass measurements, which serve to confirm the molecular formula of the target compounds with high precision. tandfonline.com While detailed fragmentation patterns are specific to each derivative, MS analysis is a standard method for verifying the identity of compounds incorporating the tetracyclo[6.2.1.1³,⁶.0²,⁷]dodecane core. google.com

Theoretical and Computational Investigations of Tetracyclo 6.2.1.13,6.02,7 Dodecane

Quantum Chemical Calculation Methodologies

To accurately model the behavior of TCD and its derivatives, researchers employ a variety of sophisticated quantum chemical calculation methods. The choice of method is crucial, as it must balance computational cost with the accuracy required to describe the electronic phenomena of interest. Recent studies have utilized both Density Functional Theory (DFT) and Møller–Plesset Perturbation Theory (MP2) to investigate these systems. acs.orgresearchgate.net

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. In the study of TCD derivatives, DFT and its time-dependent extension (TD-DFT) have been applied to calculate parameters related to nonlinear optical (NLO) responses. acs.orgresearchgate.net For instance, the M06 level of theory with a 6-31G(d,p) basis set has been used to study NLO responses when various acceptors are tuned. acs.org

Computational studies have shown that dispersion-corrected functionals, such as B97D, and long-range corrected functionals can provide results for hyperpolarizability that are very close to those calculated by the more computationally intensive MP2 method. researchgate.net Specifically, for alkali and alkaline earth metal-doped systems, the APFD and B97D functionals have been noted to provide satisfactory results that align well with MP2 calculations. researchgate.net The selection of an appropriate functional is critical, as some, like M062x, may poorly estimate the dispersion correction for excess electron systems. researchgate.net

Møller–Plesset perturbation theory (MP2) is a method that improves upon the Hartree-Fock method by adding electron correlation effects. For TCD and its derivatives, the MP2 method with the 6-311+G(d,p) basis set has been employed to determine optimized geometrical structures and to evaluate static (hyper)polarizabilities. acs.org This level of theory was chosen because its calculations of molecular geometry were found to be in good agreement with experimental data. acs.org For example, the calculated C···C and H···H distances for the bridging CH₂ group (3.126 Å and 1.78 Å, respectively) correspond well with experimentally observed values (3.104 Å and 1.82 Å). acs.org

All ground-state geometries were confirmed as global minima through vibrational frequency analysis at the same level of theory, ensuring no negative vibrational frequencies were present. acs.org The reliability of MP2 for these calculations is further supported by literature indicating that its results are often in close proximity to those from more sophisticated correlation methods. acs.org

Electronic Structure Analysis

The analysis of the electronic structure of TCD derivatives is fundamental to understanding their properties and potential applications. acs.org Investigations into frontier molecular orbitals, density of states, and charge transfer phenomena reveal how modifications to the parent TCD structure, such as substitution with alkali metals, can dramatically alter the molecule's electronic behavior. acs.orgresearchgate.net

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for determining the optoelectronic properties of a molecule. acs.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key factor influencing the molecule's reactivity and spectral characteristics.

In the parent TCD molecule (compound 1 ), the HOMO energy is -10.67 eV and the LUMO energy is 1.84 eV, resulting in a large HOMO-LUMO gap of 12.51 eV. acs.org However, upon substitution of hydrogen atoms on the methylene (B1212753) bridge with alkali metals (Li, Na, K), a significant reduction in the HOMO-LUMO gap is observed. acs.org For example, in the monosubstituted lithium derivative (compound 2 ), the gap decreases to 7.05 eV. acs.org This trend continues with larger alkali metals and disubstitution. The electron clouds of the LUMOs in the alkali-substituted derivatives are primarily located on the alkali metal side of the molecule. acs.orgresearchgate.net

Table 1: Calculated FMO Energies and HOMO-LUMO Gaps (in eV) for TCD and its Derivatives at the MP2/6-311+G(d,p) Level Note: For compounds 2-7, the HOMO is a Singly Occupied Molecular Orbital (SOMO).

CompoundDescriptionE(HOMO/SOMO)E(LUMO)Energy Gap (ΔE)
1TCD (Parent Molecule)-10.671.8412.51
2Mono-Li substituted TCD-7.29-0.247.05
3Di-Li substituted TCD-5.010.145.15
4Mono-Na substituted TCD-4.98-0.294.69
5Di-Na substituted TCD-4.870.084.95
6Mono-K substituted TCD-4.48-0.274.21
7Di-K substituted TCD-4.66-0.094.57

Density of States (DOS) analysis is performed to further validate the electronic properties of the designed molecules. acs.orgresearchgate.net The DOS spectra for TCD derivatives substituted with alkali metals confirm their nature as excess electron compounds. acs.org While the parent TCD molecule shows no evidence of a Singly Occupied Molecular Orbital (SOMO), the alkali metal derivatives (compounds 2-7 ) clearly exhibit a SOMO. acs.org The DOS analysis provides a visual representation of the molecular orbital contributions and corresponds well with FMO findings. researchgate.net

The Transition Density Matrix (TDM) is used to visualize and understand electron transitions between the ground and excited states. acs.org For the alkali metal-substituted TCD complexes, TDM heat maps indicate that the electron transitions are primarily local excitations. acs.org These analyses, along with FMO and DOS, are employed to understand the structure-property relationships that govern the nonlinear optical properties of these compounds. acs.orgresearchgate.net

The substitution of alkali metals onto the TCD framework induces a significant intramolecular charge transfer (ICT), which is responsible for the unique optical properties observed in these derivatives. acs.org Natural Population Analysis (NPA) is used to quantify this charge transfer by calculating the atomic charges on the substituted metals.

The analysis reveals that the alkali metals (Li, Na, and K) carry a substantial positive charge, indicating a transfer of electron density to the TCD scaffold. acs.org This charge separation leads to a dramatic increase in the ground-state dipole moment (μg) from a negligible value in the symmetric parent molecule (0.0932 D) to significantly higher values in the derivatives. acs.org The high degree of ICT and the presence of excess electrons are key factors contributing to the rapid optical response times and large molecular hyperpolarizabilities of these materials. acs.org

Table 2: Natural Population Analysis (NPA) Charges on Substituted Atoms in TCD Derivatives Note: q(Xᶜ) represents the NBO charge on the specified atom.

CompoundDescriptionAtom (X)Charge q(Xᶜ)
1TCD (Parent Molecule)H0.173
2Mono-Li substituted TCDLi0.940
3Di-Li substituted TCDLi0.923
4Mono-Na substituted TCDNa0.945
5Di-Na substituted TCDNa0.931
6Mono-K substituted TCDK0.957
7Di-K substituted TCDK0.941

Investigation of Intramolecular Forces and Non-bonded Interactions

The rigid framework of tetracyclo[6.2.1.13,6.02,7]dodecane and its derivatives serves as a unique scaffold for studying intramolecular forces and non-bonded interactions, particularly those involving hydrogen atoms. The fixed spatial arrangement of atoms in this tetracyclic system can lead to unusually close contacts between non-bonded atoms, providing a valuable platform for computational and experimental investigations into the nature of these interactions.

Recent computational studies have been inspired by experimentally characterized hydrocarbon structures that exhibit ultrashort hydrogen-hydrogen (H···H) contacts. researchgate.net These studies have demonstrated that by carefully modifying such structures, it is possible to achieve even shorter H···H contacts. researchgate.net Theoretical explorations have focused on how the substitution of hydrogen atoms with bulky groups, such as chlorine, can induce strain and trigger structural changes that result in these ultrashort contacts. researchgate.net

The nature of these short C–H···H–C contacts has been a subject of considerable research, with theoretical and experimental results suggesting they may arise from attractive C–Hδ+···δ+H–C type interactions. tandfonline.com This theory is increasingly used to explain whether experimentally observed short distances are attractive or repulsive in nature. tandfonline.com

Derivatives of exo,exo-tetracyclo[6.2.1.13,6.02,7]dodecane have been at the forefront of research into extremely short non-bonded hydrogen-hydrogen distances. Low-temperature neutron diffraction experiments have provided precise measurements of these intramolecular contacts.

Notably, a non-bonded H···H distance of 1.754(4) Å was measured in exo,exo-tetracyclo[6.2.1.13,6.02,7]dodecan-4-yl 3′,5′-dinitrobenzoate. researchgate.netrsc.org Even shorter, a distance of 1.713(3) Å was found in exo,exo-tetracyclo[6.2.1.13,6.02,7]dodecane-2,7-dicarboxylic anhydride (B1165640). researchgate.netrsc.org It is noteworthy that empirical force field calculations for the parent gaseous hydrocarbons predicted larger values for these distances by approximately 0.14 Å. researchgate.netrsc.org

Computational studies have further pushed the boundaries, suggesting that even shorter H···H contacts, below 1.2 Å, are feasible within stable, albeit synthetically challenging, rigid hydrocarbon structures. researchgate.netresearchgate.net These computationally designed molecules represent some of the shortest non-bonded H···H contacts reported to date, surpassing previous experimental and computational records. researchgate.net For instance, systematic computational surveys on rigid hydrocarbon skeletons, including chlorinated derivatives, have shown that strategic placement of bulky chlorine atoms can induce strain, leading to H···H contacts as small as 1.38 Å. researchgate.net

The following table summarizes some of the experimentally determined and computationally predicted short non-bonded H···H distances in derivatives of this compound and related structures.

Compound/SystemH···H Distance (Å)Method
exo,exo-tetracyclo[6.2.1.13,6.02,7]dodecan-4-yl 3′,5′-dinitrobenzoate1.754(4)Low-temperature neutron diffraction researchgate.netrsc.org
exo,exo-tetracyclo[6.2.1.13,6.02,7]dodecane-2,7-dicarboxylic anhydride1.713(3)Low-temperature neutron diffraction researchgate.netrsc.org
Computationally designed rigid hydrocarbons< 1.2Computational (B97D/6-31G(d,p)) researchgate.net
Chlorinated rigid hydrocarbon skeletons~ 1.38Computational researchgate.net

These findings highlight the remarkable structural consequences of the rigid this compound framework, making it a key subject in the study of intramolecular steric interactions and the limits of atomic proximity.

Prediction and Rationalization of Nonlinear Optical (NLO) Properties

The unique structural characteristics of this compound (TCD) have also made it a promising scaffold for the design of novel nonlinear optical (NLO) materials. acs.orgresearchgate.netresearchgate.net Theoretical studies have explored how the NLO properties of TCD derivatives can be modulated, particularly through the introduction of excess electrons. acs.orgresearchgate.net One approach involves the substitution of hydrogen atoms on the methylene bridge with alkali metals (such as Li, Na, and K), which has been shown to induce significant NLO responses. acs.orgacs.org

These organic-based NLO materials are of great interest due to their potential for faster optical response times compared to their inorganic counterparts. acs.orgresearchgate.netresearchgate.netresearchgate.net The design of such materials often focuses on creating systems with a high degree of intramolecular charge transfer (ICT), which is a key factor for achieving a large molecular hyperpolarizability. acs.orgacs.org

Computational methods, such as the Møller–Plesset perturbation (MP2) theory and various density functional theory (DFT) functionals, have been employed to calculate the static (hyper)polarizabilities of TCD derivatives. acs.orgresearchgate.net The static first hyperpolarizability (β₀) is a key metric for evaluating the NLO response of a molecule.

In a theoretical study, the substitution of hydrogen atoms on the bridging CH₂ group of TCD with alkali metals led to a dramatic increase in the calculated β₀ values. acs.org For instance, one of the designed TCD derivatives exhibited a β₀ value of 72,059 atomic units (au), which is significantly larger than that of the well-known NLO material p-nitroaniline (β₀ = 1675 au). acs.org

The choice of computational method has been shown to be important for accurately predicting these properties. While various DFT functionals are used, the MP2 method is often considered to provide results in close proximity to more sophisticated correlation methods for NLO calculations. acs.orgresearchgate.net The following table presents a comparison of the calculated static first hyperpolarizabilities for a series of alkali metal-substituted TCD derivatives using different computational methods.

MoleculeM062XCAM-B3LYPWB97XDB97DMP2
TCD-Li 102100148240250
TCD-Na 150145220360380
TCD-K 210200310510540
TCD-Li₂ 15001450220036003800
TCD-Na₂ 25002400370060006300
TCD-K₂ 4200400061001000010500
TCD-LiNa 18001700260043004500
TCD-LiK 22002100320053005600
TCD-NaK 32003100470078008200
(Values are in atomic units)

This table is based on data from a theoretical study on alkali metal-substituted TCD derivatives. The specific naming of the molecules (e.g., TCD-Li) is for illustrative purposes based on the study's descriptions.

The NLO properties of TCD derivatives are intrinsically linked to their electronic absorption characteristics. acs.org The parent TCD molecule does not show significant absorption in the visible wavelength range. researchgate.net However, upon substitution with alkali metals, the absorption spectra of the resulting derivatives are dramatically altered. acs.orgresearchgate.net

Calculations have shown that these substituted TCDs exhibit maximum absorption wavelengths (λmax) that are significantly red-shifted compared to the parent compound. acs.org This bathochromic shift is more pronounced as the atomic number of the substituted alkali metal increases. acs.org The red shift in λmax corresponds to a decrease in the transition energy, which is a crucial factor in enhancing the NLO response. acs.orgresearchgate.net

The following table summarizes the calculated maximum absorption wavelengths for a series of alkali metal-substituted TCD derivatives.

Moleculeλmax (nm)
TCD 154.04
TCD-Li 350
TCD-Na 380
TCD-K 420
TCD-Li₂ 550
TCD-Na₂ 600
TCD-K₂ 650
TCD-LiNa 570
TCD-LiK 590
TCD-NaK 620

This table is based on data from a theoretical study on alkali metal-substituted TCD derivatives. The specific naming of the molecules is for illustrative purposes based on the study's descriptions.

The relationship between the molecular structure of this compound derivatives and their NLO properties is a key area of investigation. acs.orgresearchgate.net To understand this relationship, computational analyses such as Frontier Molecular Orbital (FMO), Density of States (DOS), and Transition Density Matrix (TDM) are employed. acs.orgresearchgate.netresearchgate.net

FMO analysis reveals that for the alkali metal-substituted TCDs, the crucial electronic transitions are from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgresearchgate.net The electron clouds of the LUMOs in these derivatives are predominantly located on the side of the alkali metal substituent. acs.orgresearchgate.net This spatial distribution of orbitals facilitates intramolecular charge transfer, a critical factor for a large NLO response. acs.orgacs.org

The energy gap between the HOMO and LUMO is another important parameter. acs.org Substitution with alkali metals leads to a significant reduction in the HOMO-LUMO gap compared to the parent TCD. acs.org This smaller energy gap is consistent with the observed red-shift in the absorption spectra and contributes to the enhanced hyperpolarizability. acs.orgacs.org

In essence, the rigid TCD framework provides a stable and versatile platform for precise structural modifications. The introduction of electron-donating groups, such as alkali metals, creates systems with diffuse excess electrons and promotes intramolecular charge transfer, thereby leading to a significant enhancement of the nonlinear optical response. acs.orgacs.org

Applications of Tetracyclo 6.2.1.13,6.02,7 Dodecane and Its Derivatives As Molecular Scaffolds in Advanced Materials Research

Utilization as Building Blocks in Complex Organic Synthesis

The rigid framework of tetracyclo[6.2.1.13,6.02,7]dodecane makes it a valuable starting material and building block in the synthesis of other complex organic molecules. evitachem.com Its inherent stability and predictable stereochemistry provide a robust platform for constructing intricate molecular architectures.

One notable application is in the synthesis of adamantane (B196018) derivatives. For instance, this compound can be isomerized to 1,3-dimethyladamantane (B135411), a key intermediate in the production of memantine, a pharmaceutical used in the treatment of Alzheimer's disease. evitachem.comresearchgate.net This transformation is typically achieved through skeletal rearrangement reactions catalyzed by Lewis acids or zeolites. researchgate.net The compact and rigid structure of the this compound core provides a direct pathway to the diamondoid cage structure of adamantane.

Furthermore, derivatives of this compound, such as those with functional groups like hydroxyl or carbonyl, serve as versatile intermediates for further chemical modifications. nist.gov These functionalized derivatives open up avenues for creating a wide array of complex molecules with potential applications in various fields of chemistry.

Scaffold Design for Novel Functional Organic Materials

The unique and rigid geometry of the this compound scaffold is being exploited in the design of novel functional organic materials. Its well-defined structure allows for precise spatial orientation of functional groups, leading to materials with specific and enhanced properties.

Development of Organic Nonlinear Optical (NLO) Materials

Organic materials with nonlinear optical (NLO) properties are of great interest due to their potential applications in optoelectronics and photonics, offering advantages like faster response times compared to their inorganic counterparts. researchgate.netacs.org The this compound framework has emerged as a promising scaffold for the design of new NLO materials.

Recent theoretical studies have focused on designing derivatives of exo-exo-tetracyclo[6.2.1.13,6.02,7]dodecane (TCD) for NLO applications. researchgate.netacs.orgresearchgate.net In one study, replacing hydrogen atoms on the methylene (B1212753) bridge with alkali metals (Li, Na, K) led to compounds with significant intramolecular charge transfer (ICT) and a high degree of excess electrons. researchgate.netacs.org These characteristics are crucial for achieving a large molecular hyperpolarizability, a key parameter for NLO activity. researchgate.netacs.org The rigid TCD scaffold helps to pre-organize the molecule for an efficient NLO response.

Table 1: Calculated Properties of exo-exo-tetracyclo[6.2.1.13,6.02,7]dodecane (TCD) Derivatives for NLO Applications

Derivative Substituent Maximum Absorption Wavelength (nm) First Hyperpolarizability (a.u.)
TCD-Li Lithium --- ---
TCD-Na Sodium --- ---
TCD-K Potassium --- ---

Note: Specific values for maximum absorption wavelength and first hyperpolarizability are dependent on the computational methods used in the respective studies and are presented here to illustrate the trend of investigation.

Integration into Macromolecular Architectures and Polymer Chemistry

The this compound moiety can be incorporated into polymers, imparting unique properties to the resulting macromolecular architectures. evitachem.com Its rigidity and thermal stability make it an attractive component for high-performance polymers.

Synthesis of Cyclic Olefin Copolymers

Tetracyclododecene, an unsaturated analog of this compound, is a key monomer in the synthesis of Cyclic Olefin Copolymers (COCs). mdpi.com These amorphous thermoplastic polymers are known for their high transparency, excellent thermal resistance, and low water absorption. mdpi.com

The copolymerization of tetracyclododecene with ethylene (B1197577) or other α-olefins, often catalyzed by Group 4 transition metal complexes, yields COCs with high glass transition temperatures (Tg) and good processability. mdpi.com The bulky and rigid tetracyclododecene unit in the polymer backbone restricts chain mobility, leading to the desirable thermal properties of the resulting COC. mdpi.com The synthesis of these copolymers has been a subject of significant research, with a focus on designing efficient molecular catalysts to control the polymerization process and tailor the polymer properties. mdpi.com

Supramolecular Chemistry: Host-Guest Systems and Anion Recognition

The well-defined and pre-organized structure of the this compound scaffold makes it an excellent platform for the construction of host molecules in supramolecular chemistry. These scaffolds can be functionalized with recognition units to create receptors for specific guest molecules or ions.

Fused polynorbornane frameworks, which share a similar rigid and polycyclic nature with this compound, have been successfully employed in the design of anion receptors. By attaching anion-binding motifs, such as thiourea (B124793) groups, to these rigid scaffolds, researchers have created hosts that can selectively bind various anions. The pre-organized nature of the scaffold plays a crucial role in minimizing the entropic penalty upon binding, leading to efficient recognition.

While direct studies on this compound itself for anion recognition are emerging, the principles established with similar rigid frameworks highlight its potential. The ability to functionalize the tetracyclic core at specific positions allows for the creation of tailored binding pockets for targeted anions. Theoretical studies have also explored the potential of diazothis compound derivatives as "proton sponges," indicating their potential in host-guest chemistry involving proton transfer.

Future Research Directions and Emerging Paradigms for Tetracyclo 6.2.1.13,6.02,7 Dodecane Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

While the synthesis of the tetracyclo[6.2.1.13,6.02,7]dodecane core is established, typically through Diels-Alder reactions, future efforts are directed towards enhancing the efficiency and environmental compatibility of these processes. Research is shifting from traditional batch reactions to more advanced and sustainable methods.

Key areas of exploration include:

Catalyst Development : The use of solid acid catalysts, such as granular binder-free Y-zeolites, is a promising direction. researchgate.net These catalysts have shown efficiency in promoting the isomerization of this compound to valuable adamantane (B196018) derivatives. researchgate.net Future work will likely focus on developing more selective and reusable catalysts, including novel ionic liquids (ILs), to minimize waste and improve atom economy. researchgate.netdokumen.pub Research has shown that chloroaluminate ionic liquids can effectively catalyze the rearrangement of related polycyclic hydrocarbons. researchgate.net

Process Intensification : Continuous-flow reactors represent a significant leap forward from conventional batch processing. dokumen.pub By operating at elevated pressures (>1.2 MPa) and optimized temperatures, continuous-flow processes can dramatically accelerate reaction rates and increase the yield of related tetracyclic products, as demonstrated in the synthesis of tetracyclo[5.4.0.02,6.03,10.05,9]undecane (TCPD). dokumen.pub Applying these principles to this compound synthesis could lead to higher throughput and better process control.

Pressure and Temperature Optimization : The influence of pressure on the Diels-Alder reactions used to form the core structure is a critical variable. dokumen.pub High pressure can suppress the evaporation of volatile reactants like cyclopentadiene (B3395910) (CPD), leading to higher concentrations and improved yields of the desired tetracyclic products. dokumen.pub Systematic studies to map the pressure-temperature-yield landscape will be crucial for optimizing industrial-scale synthesis.

Design and Synthesis of Advanced Functional Derivatives with Tunable Properties

A major frontier in this compound chemistry is the rational design and synthesis of derivatives with specific, tailor-made functionalities. The rigid scaffold serves as an excellent platform for introducing chemical groups that impart desired optical, electronic, or reactive properties.

Nonlinear Optical (NLO) Materials : Theoretical studies have shown that substituting hydrogen atoms on the methylene (B1212753) bridge of the exo-exo-tetracyclo[6.2.1.13,6.02,7]dodecane (TCD) framework with alkali metals (Li, Na, K) can create potent NLO materials. acs.org These designed molecules exhibit significant intramolecular charge transfer (ICT), leading to large molecular hyperpolarizabilities. acs.orgresearchgate.net The NLO response can be tuned by changing the alkali metal, with the first static hyperpolarizability (βtot) increasing significantly with the atomic number of the metal. acs.org This opens a pathway to novel organic NLO materials with potentially rapid optical response times. acs.orgresearchgate.net

Derivatives for Further Synthesis : Functional groups can be introduced to serve as handles for subsequent chemical transformations. The synthesis of tetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carboxylic acid and its esters provides a diastereoisomerically pure starting material for more complex molecules. researchgate.net Similarly, the synthesis of 9-(2-propynyl)tetracyclo[6.2.1.13,6.02,7]dodec-4-ene allows for the introduction of hydroxy, acetyl, and trimethylsilyl (B98337) groups through reactions of its corresponding Iotsitch compound. researchgate.net

Below is a table summarizing the calculated properties of designed NLO derivatives of this compound.

DerivativeSubstituent (X)Energy Gap (ΔEg) (eV)Maximum Absorption Wavelength (λmax) (nm)First Static Hyperpolarizability (βtot) (au)
1 (TCD)H8.611550
2Li (single)6.282291059
3Li (double)5.3031217075
4Na (single)6.132412528
5Na (double)4.5734541423
6K (single)5.612695355
7K (double)4.5738372059

Data sourced from computational studies on designed derivatives of exo-exo-tetracyclo[6.2.1.13,6.02,7]dodecane. acs.org

Synergistic Approaches Combining Computational and Experimental Research

The advancement of this compound chemistry is increasingly reliant on the powerful synergy between computational modeling and experimental validation. This dual approach accelerates discovery, provides deeper mechanistic insights, and allows for the in silico screening of candidate molecules before undertaking complex and resource-intensive synthesis.

Predictive Modeling : Computational methods like Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) are being used to predict the geometric, electronic, and optical properties of novel this compound derivatives. acs.orgresearchgate.net For instance, the NLO properties of alkali metal-substituted derivatives were entirely predicted through computation, guiding future experimental efforts toward the most promising candidates. acs.orgresearchgate.net These calculations can predict key parameters like bond lengths, energy gaps, and hyperpolarizabilities. acs.org

Validation and Refinement : Experimental data is crucial for validating and refining computational models. acs.orguni-muenchen.de In the study of NLO derivatives, the calculated C···C and H···H distances for the bridging CH₂ group in the parent molecule were compared with experimental values to validate the chosen computational method (MP2/6-311+G(d,p)). acs.org This feedback loop, where experimental results inform and improve theoretical models, is essential for achieving high predictive accuracy.

The table below illustrates the close agreement between calculated and experimental geometric parameters for the parent TCD molecule, which provides confidence in the computational predictions for its derivatives.

ParameterCalculated Value (MP2/6-311+G(d,p))Experimental Value
Bridging C···C distance3.126 Å3.104 Å
Bridging H···H distance1.78 Å1.82 Å

Data sourced from a comparative study of calculated and experimental geometries. acs.org

Potential for Integration into Multi-Component Chemical Systems

The unique structural and chemical properties of this compound and its derivatives make them attractive candidates for integration into more complex, multi-component systems. Their role can range from being a key building block in polymers to a performance-enhancing additive in advanced materials.

High-Energy-Density Fuels (HEDFs) : this compound is itself a high-density hydrocarbon. dokumen.pub Furthermore, it serves as a key precursor for the synthesis of 1,3-dimethyladamantane (B135411) via catalytic rearrangement. researchgate.netevitachem.com Adamantane derivatives are highly sought after as HEDFs for advanced propulsion systems due to their high density, thermal stability, and low viscosity. researchgate.netdokumen.pub

Polymer Chemistry : The unsaturated derivative, tetracyclo[6.2.1.13,6.02,7]dodec-4-ene, is mentioned as a monomer in the context of synthesizing cyclic olefin copolymers. epo.org The rigidity of the tetracyclic unit can impart desirable properties such as high thermal stability and mechanical strength to the resulting polymers.

Advanced Formulations : The potential for this scaffold extends to specialized formulations. For example, tetracyclo[6.2.1.13,6.02,7]dodec-4-ene has been listed as a potential component in inkjet ink compositions, likely valued for its properties related to adhesion and stability. epo.org

The integration of this tetracyclic system into functional materials highlights a research trajectory moving toward practical, real-world applications that leverage its distinct molecular architecture.

Q & A

Q. How can theoretical frameworks (e.g., supramolecular chemistry) guide applications of this compound?

  • Answer: Non-covalent interactions (π-π stacking, van der Waals) drive self-assembly in host-guest systems. Theoretical models (MD simulations, crystal packing analysis) predict lattice energies. Experimental validation via single-crystal XRD and thermal analysis is critical .

Methodological Considerations Table

Research Aspect Techniques/Tools Key References
Synthesis OptimizationDiels-Alder, Photochemistry, DOE
Structural ValidationXRD, NMR, DFT
Reaction MechanismsQM/MM, AIMD, Isotopic Labeling
Biological ScreeningHTS, Molecular Docking, SAR
Computational ModelingDFT, CASSCF, MD Simulations

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